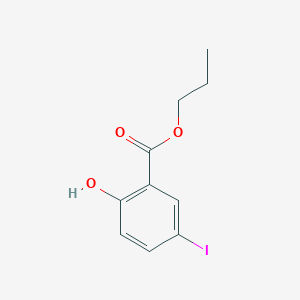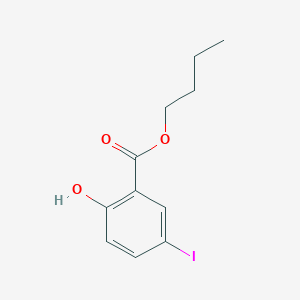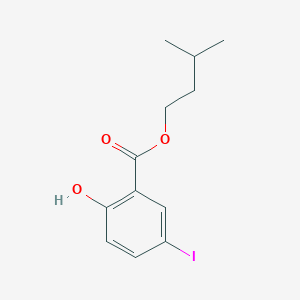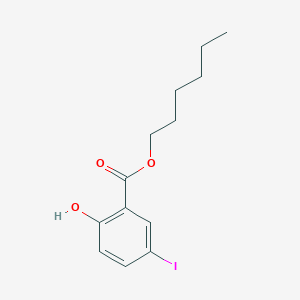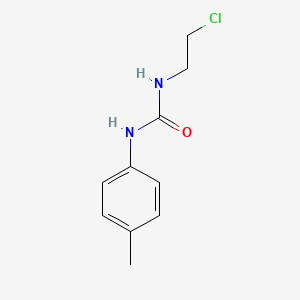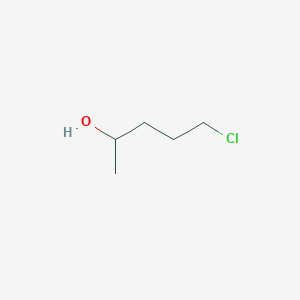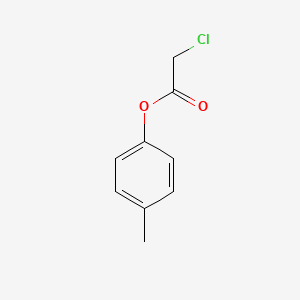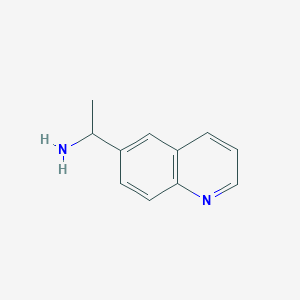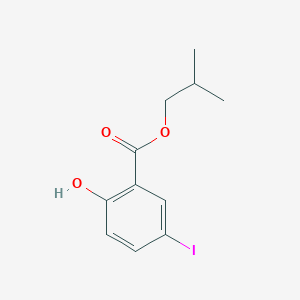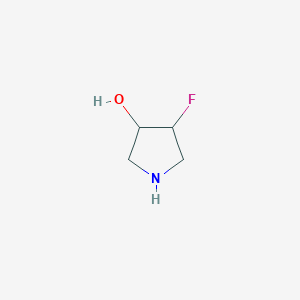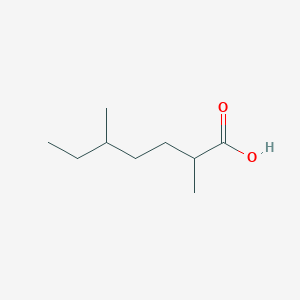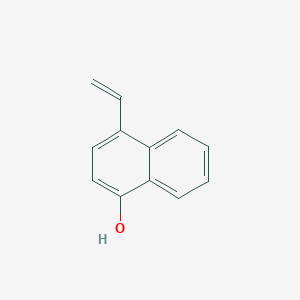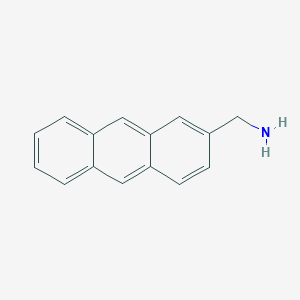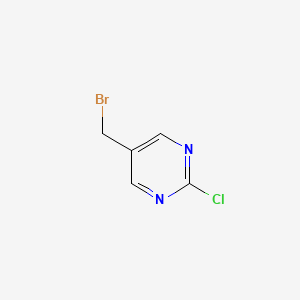
5-(Bromomethyl)-2-chloropyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve halogenation reactions, where a bromomethyl group and a chloro group are introduced into the pyrimidine ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure would be based on the pyrimidine ring, with the bromomethyl group attached at the 5th carbon and the chloro group at the 2nd carbon . The exact spatial configuration would depend on the specific synthesis process.Chemical Reactions Analysis
As a halogenated compound, “5-(Bromomethyl)-2-chloropyrimidine” could undergo various reactions. For example, it might participate in substitution reactions, where the halogen atoms are replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined through experimental methods .Aplicaciones Científicas De Investigación
Antiviral Activity Research
5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized using derivatives including 5-bromomethyl, showed limited inhibitory activity against DNA viruses but exhibited marked inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative significantly inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. The 5-halogen-substituted derivatives, including those synthesized with 5-bromomethyl, displayed pronounced antiretroviral activity without measurable toxicity at the concentrations tested (Hocková et al., 2003).
Synthetic Chemistry and Medicinal Chemistry Applications
A study on the synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine demonstrated its importance as an intermediate in the synthesis of various pyrimidine derivatives, indicating the versatile role of bromo and chloro substituted pyrimidines in medicinal chemistry and drug development processes (Hou et al., 2016).
Research on concise and highly efficient approaches to pyrimidine precursors for rosuvastatin synthesis highlighted the utility of 5-(bromomethyl)-substituted N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, showcasing the application of 5-(Bromomethyl)-2-chloropyrimidine derivatives in the synthesis of complex pharmaceuticals (Šterk et al., 2012).
Advanced Organic Synthesis
New routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives utilized 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, showcasing the role of such compounds in synthesizing novel heterocyclic compounds with potential biological activities (Rahimizadeh et al., 2007).
Cross-Coupling Reactions in Organic Synthesis
The palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloropyrimidine with indium organometallics to synthesize 5-substituted-2-chloropyrimidines or 2,5-disubstituted pyrimidines highlighted the applicability of 5-(Bromomethyl)-2-chloropyrimidine derivatives in facilitating selective synthesis routes, contributing to the development of novel organic compounds (Mosquera et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(bromomethyl)-2-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKTWKRBXCOJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-chloropyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


